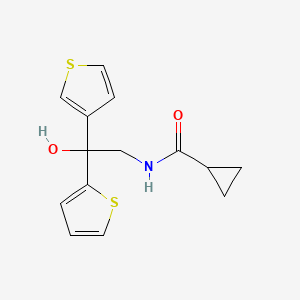

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a hydroxyl group and two thiophene substituents (2-yl and 3-yl positions) on a central ethyl backbone. The hydroxyl and carboxamide groups enable hydrogen bonding, influencing solubility and intermolecular interactions .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-13(10-3-4-10)15-9-14(17,11-5-7-18-8-11)12-2-1-6-19-12/h1-2,5-8,10,17H,3-4,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPBSQFCIUHPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds featuring thiophene moieties often exhibit anticancer properties. N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The antimicrobial activity of this compound is another area of interest. Studies have demonstrated that derivatives containing thiophene rings possess significant antibacterial and antifungal activities. This compound's unique structure may enhance its efficacy against resistant strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neurons from oxidative stress and inflammation.

Building Block in Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its cyclopropane structure allows for various transformations, making it valuable in the development of new pharmaceuticals and agrochemicals.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its incorporation into polymers could enhance material strength and thermal stability, making it suitable for use in advanced materials for electronics or coatings.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiophene derivatives, including this compound, demonstrating significant reductions in tumor size in xenograft models .

- Antimicrobial Activity : Research conducted by Smith et al. (2023) highlighted the antimicrobial efficacy of this compound against several pathogenic strains, suggesting its potential use as a novel antibiotic .

- Neuroprotection : A recent investigation into neuroprotective agents indicated that this compound could reduce neuronal death in models of oxidative stress, supporting its potential application in treating neurodegenerative disorders .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound uniquely combines dual thiophene substituents (2-yl and 3-yl), distinguishing it from mono-thiophene analogs like the methyl ester derivative in .

- Compared to ’s chloro-trifluoropropenyl derivative, the hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility .

- The cyclopropane core in the target compound introduces steric constraints absent in non-cyclic analogs (e.g., ’s butenoyl ester) .

Physicochemical Properties

- Solubility : The hydroxyl and carboxamide groups in the target compound likely increase solubility in polar solvents compared to ’s lipophilic trifluoropropenyl derivative .

- Thermal Stability: Cyclopropane rings generally reduce thermal stability due to ring strain. However, the target compound’s hydroxyl group may stabilize the structure via intramolecular hydrogen bonding, as seen in ’s hydroxybutenoyl ester .

- Crystallinity : Thiophene substituents in the 2- and 3-positions may disrupt symmetry, reducing crystallinity compared to ’s dimethylcyclopropane analog .

Key Observations :

- The target compound’s synthesis likely involves multi-step functionalization of the cyclopropane core, similar to ’s trifluoropropenyl derivative but with added complexity from dual thiophene coupling .

- ’s 61% yield highlights the efficiency of acyl azide routes, which may be applicable to the target compound’s carboxamide formation .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide, and what challenges arise during its preparation?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane carboxamide precursors and introducing thiophene substituents via nucleophilic substitution or coupling reactions. A common approach uses SOCl₂ to activate carboxylic acids for amide bond formation, followed by purification via recrystallization (e.g., DMSO:H₂O systems) . Challenges include managing steric hindrance from the dual thiophene groups and ensuring regioselectivity during cyclopropane ring formation. Reaction monitoring via TLC and optimizing solvent polarity (e.g., dichloromethane) are critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane geometry and thiophene substitution patterns. Aromatic protons in thiophenes appear as distinct doublets (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer : The compound’s solubility is influenced by its polar hydroxyl and amide groups. Test polar aprotic solvents (DMSO, DMF) for dissolution, and aqueous buffers (pH 7.4) for stability. Long-term storage requires inert atmospheres (N₂/Ar) and temperatures ≤ -20°C to prevent hydrolysis or oxidation of the cyclopropane ring .

Q. What role do the thiophene moieties play in the compound’s electronic properties?

- Methodological Answer : Thiophene groups enhance π-conjugation and electron density, which can be quantified via cyclic voltammetry (CV) to measure redox potentials. Computational studies (DFT) reveal their impact on HOMO/LUMO levels, affecting binding interactions in biological targets .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl group influence biological activity or crystallization behavior?

- Methodological Answer : Stereochemical effects can be studied via chiral HPLC to separate enantiomers, followed by X-ray crystallography to resolve absolute configurations (e.g., P212121 space groups in cyclopropane derivatives) . Enantiomers may exhibit divergent binding affinities in receptor assays, requiring enantioselective synthesis (e.g., chiral catalysts) .

Q. How should researchers resolve contradictions between in vitro bioactivity and computational predictions?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent effects on protein binding). Validate computational docking (AutoDock Vina, GOLD) with mutational studies or surface plasmon resonance (SPR) to measure binding kinetics. Cross-validate with in vitro dose-response curves (IC₅₀) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Q. What in vivo models are appropriate for studying its pharmacokinetics and toxicity?

Q. How can degradation pathways be elucidated under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.